L-Asparagine hydrate, chemically represented as L-ASPARAGINE:H2O (13C4), is a stable isotope-labeled non-essential amino acid. It is primarily utilized in various biochemical and metabolic studies due to its role in protein synthesis and cellular metabolism. The compound has a molecular formula of and is characterized by its isotopic labeling, which enhances its utility in nuclear magnetic resonance (NMR) investigations.
L-Asparagine is classified as a non-essential amino acid, meaning it can be synthesized by the body. The labeled variant, L-ASPARAGINE:H2O (13C4), is produced through specific synthesis methods that incorporate carbon-13 isotopes. This compound is available from various suppliers, including Cambridge Isotope Laboratories and Eurisotop, where it is offered with a chemical purity of approximately 98% .
The synthesis of L-ASPARAGINE:H2O (13C4) typically involves the fermentation of suitable substrates or chemical synthesis routes that incorporate carbon-13 isotopes into the asparagine molecule. The production process may include:
The detailed technical processes for synthesizing L-ASPARAGINE:H2O (13C4) are proprietary to manufacturers but generally follow established protocols for amino acid production.
The molecular structure of L-ASPARAGINE:H2O (13C4) consists of an amine group, a carboxylic acid group, and a side chain containing an additional amine group. The structural representation can be summarized as follows:
The incorporation of carbon-13 isotopes alters the mass spectrum of the compound, making it distinguishable in analytical techniques such as NMR spectroscopy .
L-Asparagine participates in various biochemical reactions, primarily related to protein synthesis and metabolism. Key reactions include:
These reactions are crucial for maintaining amino acid pools within cells and supporting metabolic functions.
L-Asparagine plays a vital role in protein synthesis by serving as a substrate for the charging of transfer RNA molecules with asparaginyl residues. The mechanism involves:
This process is essential for proper cellular function and growth, particularly in rapidly dividing cells such as those found in tumors .
L-ASPARAGINE:H2O (13C4) exhibits several notable physical and chemical properties:
These properties make it an ideal candidate for research applications in biochemistry and molecular biology.
L-ASPARAGINE:H2O (13C4) has diverse applications in scientific research:
The stable isotope labeling allows researchers to trace metabolic pathways and understand the dynamics of protein synthesis more effectively .
Stable isotope-labeled amino acids serve as indispensable molecular probes in advanced proteomic research, enabling precise quantification, structural analysis, and dynamic tracking of cellular processes. Among these, L-ASPARAGINE:H₂O (¹³C₄)—with four carbon-13 atoms replacing natural carbon-12 at positions 1,2,3,4—exemplifies a strategically designed tracer for high-resolution nuclear magnetic resonance (NMR) studies. This compound (Molecular Formula: (¹³C)₄H₉N₂O₃•H₂O; Molecular Weight: 154.10 g/mol) provides a mass shift detectable via mass spectrometry while preserving identical biochemical behavior to its unlabeled counterpart [1] [9].
In protein NMR spectroscopy, ¹³C₄-asparagine addresses key challenges in studying high-molecular-weight complexes (>50 kDa). Traditional uniform ¹⁵N/¹³C labeling induces severe signal overlap and rapid transverse relaxation. The strategic incorporation of ¹³C₄-asparagine into proteins enables site-specific probing of asparagine residues without global labeling, significantly simplifying spectra. This approach leverages asparagine’s role in:
Table 1: Applications of ¹³C₄-Labeled Asparagine in Proteomics
Application | Method | Advantage |
---|---|---|
Protein Structure Determination | Methyl TROSY NMR | Reduces spectral complexity in large proteins [4] |
Membrane Protein Studies | Cell-Free Expression | Avoids metabolic scrambling; direct incorporation into micelles [2] |
Protein-Protein Interactions | ¹³C-¹H HSQC | Site-specific monitoring of binding interfaces [4] |
Cell-free expression systems uniquely benefit from ¹³C₄-asparagine by enabling direct integration into membrane proteins within liposomes or detergent micelles. This bypasses cellular toxicity and metabolic interference, yielding functional proteins with site-directed isotopic labels [2]. For example, expression of the 82-kDa enzyme malate synthase G with ¹³C₄-asparagine provided unambiguous assignments of asparagine side-chain dynamics critical for understanding its substrate-binding interface [4].
Metabolic flux analysis (MFA) using ¹³C-labeled tracers quantifies carbon rearrangement through biochemical networks. L-ASPARAGINE:H₂O (¹³C₄) serves dual roles: as a proteinogenic amino acid and a carbon donor to the citric acid cycle via its conversion to oxaloacetate. The theoretical basis for its application involves three interconnected frameworks:
\frac{dX_i}{dt} = \sum (v_j \cdot S_{ij}) - \mu X_i
Where (Xi) = metabolite pool, (vj) = flux, (S_{ij}) = stoichiometry, and (\mu) = growth rate [7].
Elementary Metabolite Unit (EMU) Decomposition:This algorithm computationally tracks ¹³C₄-asparagine-derived carbon atoms through pathway fragments. For example, asparagine catabolism yields oxaloacetate with four labeled carbons, which enters the TCA cycle and labels α-ketoglutarate ([1,2-¹³C₂] or [3,4-¹³C₂] isotopomers) depending on metabolic activity [7] [10].
GC-MS Fragmentography:Asparagine is derivatized to N-(tert-butyldimethylsilyl) forms for gas chromatography. Key fragments (e.g., m/z 132→117 for asparagine-TBDMS) reveal carbon positions retaining ¹³C labels. The observed m/z 136→121 shift in ¹³C₄-asparagine confirms uniform labeling [5].
Table 2: Metabolic Pathway Fragments Involving ¹³C₄-Asparagine
Pathway | Key Transition | Detectable Isotopomer |
---|---|---|
Asparagine Catabolism | Asn → Oxaloacetate → Citrate | [¹³C₄]-Citrate (m/z +4) |
Gluconeogenesis | Asn → Oxaloacetate → Phosphoenolpyruvate | [¹³C₃]-PEP (m/z +3) |
Pyrimidine Synthesis | Asn → Aspartate → Orotate | [¹³C₄]-Dihydroorotate (m/z +4) |
In a deep labeling approach, human carcinoma cells (HCT116) cultured with fully ¹³C-labeled amino acids showed >98% ¹³C enrichment in asparagine isolated from cellular proteins. This confirmed de novo protein synthesis while simultaneously revealing inactive pathways (e.g., cysteine synthesis remained unlabeled) [10].
The choice between ¹³C and ¹⁵N labeling hinges on experimental objectives, detection methodologies, and biochemical constraints. L-ASPARAGINE:H₂O (¹³C₄) and its dual-labeled variant ¹³C₄,¹⁵N₂-asparagine exemplify trade-offs in isotopic strategy:
Metabolic Stability:Asparagine’s amide group (¹⁵N-labeled) undergoes rapid hydrolysis in vivo, releasing ¹⁵NH₄⁺ that scrambles into other nitrogen pools. In contrast, ¹³C₄-asparagine’s carbon backbone remains intact during transamination, ensuring reliable tracing of asparagine-derived carbon atoms [5] [7].
Economic & Synthetic Considerations:
Table 3: Isotope Selection Guide for Asparagine Labeling
Parameter | ¹³C₄-Labeling | ¹⁵N₂-Labeling | ¹³C₄,¹⁵N₂-Labeling |
---|---|---|---|
NMR Signal Intensity | High (³JCC coupling) | Low | High for both C/N atoms |
Metabolic Scrambling | Minimal | High (amide hydrolysis) | Moderate |
Cost (Relative) | $$$$ | $$ | $$$$$ |
Best Applications | Metabolic flux, Protein dynamics | Backbone assignments | Multi-modal studies |
Dual labeling (e.g., ¹³C₄,¹⁵N₂-asparagine; CID 117064246) combines advantages but increases complexity in MS data interpretation due to overlapping ¹³C and ¹⁵N mass shifts [6] [8]. For instance, ¹³C₄ contributes +4 Da, while ¹⁵N₂ adds +2 Da, complicating MID deconvolution in mixed tracer studies.
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